Benzenethiol, 2,5-dipropoxy-
Description
Benzenethiol, 2,5-dipropoxy- (C₆H₃(SH)(OCH₂CH₂CH₃)₂) is an aromatic thiol derivative featuring two propoxy (-OCH₂CH₂CH₃) groups at the 2- and 5-positions of the benzene ring. This structural modification distinguishes it from simpler benzenethiols, such as unsubstituted benzenethiol (C₆H₅SH) or methoxy/ethoxy analogs. The propoxy substituents enhance steric bulk and hydrophobicity, influencing its physicochemical properties, self-assembly behavior, and reactivity.
Properties
CAS No. |
62774-74-7 |
|---|---|
Molecular Formula |
C12H18O2S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
2,5-dipropoxybenzenethiol |
InChI |
InChI=1S/C12H18O2S/c1-3-7-13-10-5-6-11(12(15)9-10)14-8-4-2/h5-6,9,15H,3-4,7-8H2,1-2H3 |
InChI Key |
XNYOUYUZFIYIFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)OCCC)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where propoxy groups are introduced to the benzene ring in the presence of a suitable catalyst and under controlled conditions . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of benzenethiol, 2,5-dipropoxy- may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 2,5-dipropoxy- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding thiol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenethiol, 2,5-dipropoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of benzenethiol, 2,5-dipropoxy- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
The following analysis compares 2,5-dipropoxybenzenethiol with key analogs, focusing on molecular properties, self-assembled monolayer (SAM) formation, toxicity, and applications.
Structural and Physicochemical Properties
Key Observations :
- Boiling Point : Longer alkoxy chains (e.g., propoxy) increase molecular weight and van der Waals interactions, raising boiling points compared to methoxy/ethoxy analogs .
- logP : Propoxy groups enhance lipophilicity, reducing water solubility. This trend aligns with the higher logP values observed in alkoxy-substituted aromatics .
- Symmetry Effects : 2,4,6-Trimethoxybenzenethiol’s symmetrical substitution likely improves crystallinity and SAM order compared to asymmetrical analogs .
Self-Assembled Monolayer (SAM) Formation
Research Findings :
- SAM order correlates with substituent bulk and chain length. For example, oligo(phenylethynyl)benzenethiols with three benzene rings form highly ordered (2√3 × 3) structures, whereas unsubstituted benzenethiol fails to organize .
- Propoxy groups in 2,5-dipropoxybenzenethiol may mimic these effects, though experimental confirmation is needed.
Toxicity and Handling Considerations
Key Insights :
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